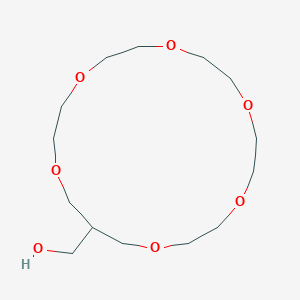![molecular formula C18H40N6O4 B14408128 Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine CAS No. 87016-02-2](/img/structure/B14408128.png)
Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine is a complex organic compound that combines the properties of acetic acid and guanidine derivatives This compound is known for its unique chemical structure, which includes a long alkyl chain and guanidine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine typically involves the reaction of dodecylamine with cyanamide, followed by the addition of acetic acid. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained. The process can be summarized as follows:
Dodecylamine and Cyanamide Reaction: Dodecylamine reacts with cyanamide to form a guanidine intermediate.
Addition of Acetic Acid: The guanidine intermediate is then treated with acetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and crystallization to ensure the compound’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the guanidine groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s guanidine groups make it useful in studying protein interactions and enzyme functions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine involves its interaction with molecular targets through its guanidine groups. These groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The long alkyl chain allows the compound to integrate into lipid membranes, potentially altering membrane properties and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;2-[12-(aminomethyl)dodecyl]guanidine: Similar structure but with an aminomethyl group instead of a diaminomethylideneamino group.
Acetic acid;2-[12-(methylamino)dodecyl]guanidine: Contains a methylamino group, leading to different chemical properties.
Uniqueness
Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine is unique due to its specific combination of functional groups and long alkyl chain. This structure provides distinct chemical reactivity and biological activity, making it valuable for various applications.
Propiedades
Número CAS |
87016-02-2 |
|---|---|
Fórmula molecular |
C18H40N6O4 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine |
InChI |
InChI=1S/C14H32N6.2C2H4O2/c15-13(16)19-11-9-7-5-3-1-2-4-6-8-10-12-20-14(17)18;2*1-2(3)4/h1-12H2,(H4,15,16,19)(H4,17,18,20);2*1H3,(H,3,4) |
Clave InChI |
KMYJWZPUVARENG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C(CCCCCCN=C(N)N)CCCCCN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


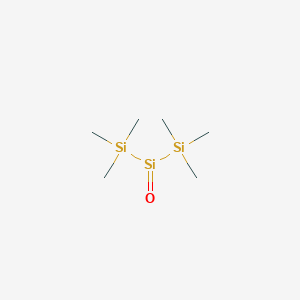
![Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14408060.png)
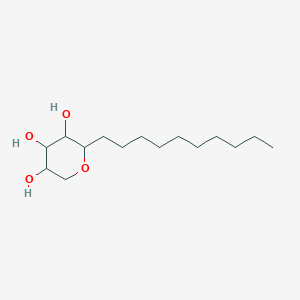
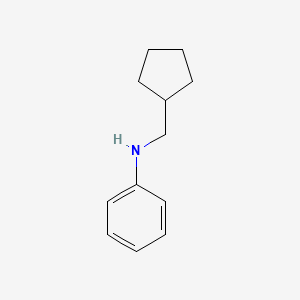
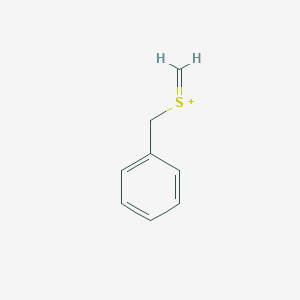
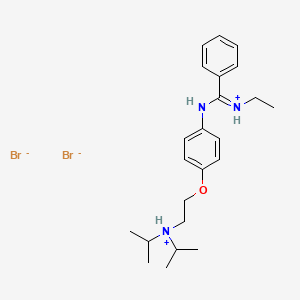


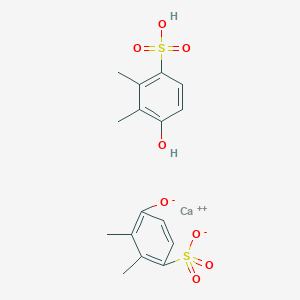
![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B14408088.png)
![1-(5-{(E)-[4-(Diethylamino)-2-methylphenyl]diazenyl}-4-nitrothiophen-2-yl)ethan-1-one](/img/structure/B14408093.png)
carbamoyl}-L-proline](/img/structure/B14408095.png)

